![molecular formula C14H14ClN3O4S B4921443 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is commonly referred to as CP-690,550 and was first synthesized in 2003 by Pfizer. Since then, several studies have been conducted to explore the various properties and applications of this compound.
Mecanismo De Acción
CP-690,550 exerts its therapeutic effects by inhibiting the activity of JAK enzymes. These enzymes are involved in the signaling pathways that regulate the immune response. By blocking the activity of JAK, CP-690,550 can prevent the activation of immune cells and reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects
CP-690,550 has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It can also improve the symptoms of these diseases, such as joint pain and swelling. Additionally, CP-690,550 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 is its high potency and selectivity for JAK enzymes. This makes it an attractive candidate for the treatment of autoimmune diseases, as it can target the underlying cause of the disease without affecting other physiological processes. However, CP-690,550 has some limitations in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on CP-690,550. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. This could improve the efficacy and safety of these drugs. Additionally, CP-690,550 could be explored for its potential in treating other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, there is a need for further research on the long-term safety and efficacy of CP-690,550 in clinical settings.
Métodos De Síntesis
The synthesis of CP-690,550 involves the reaction of 2-chloro-3-pyridinamine with 2-methoxy-N-methylbenzamide in the presence of a sulfonylating agent. The process yields a white crystalline solid that is highly soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It is a potent inhibitor of Janus kinase (JAK), which plays a crucial role in the immune response. By inhibiting JAK, CP-690,550 can reduce inflammation and prevent damage to the affected tissues.
Propiedades
IUPAC Name |
5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-16-14(19)10-8-9(5-6-12(10)22-2)23(20,21)18-11-4-3-7-17-13(11)15/h3-8,18H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALCGLXTVWFLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(N=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)
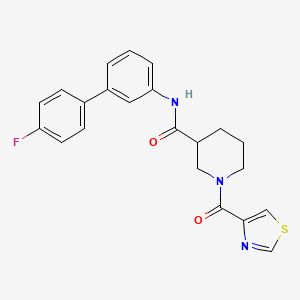
![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
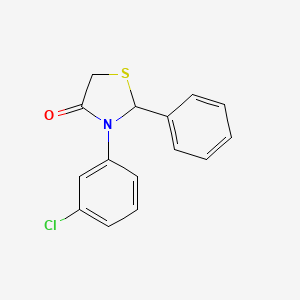

![4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)

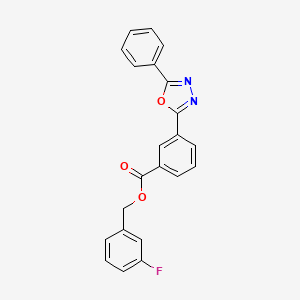
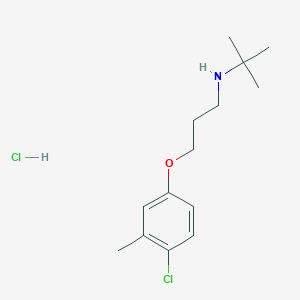
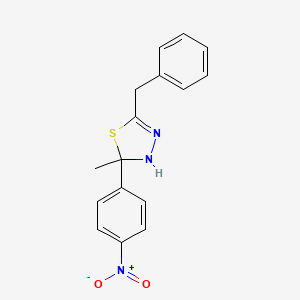
![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
